1-[1-(4-Bromophenyl)-1-methylethyl]-piperazine 1-[1-(4-Bromophenyl)-1-methylethyl]-piperazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16497563
InChI: InChI=1S/C13H19BrN2/c1-13(2,16-9-7-15-8-10-16)11-3-5-12(14)6-4-11/h3-6,15H,7-10H2,1-2H3
SMILES:
Molecular Formula: C13H19BrN2
Molecular Weight: 283.21 g/mol

1-[1-(4-Bromophenyl)-1-methylethyl]-piperazine

CAS No.:

Cat. No.: VC16497563

Molecular Formula: C13H19BrN2

Molecular Weight: 283.21 g/mol

* For research use only. Not for human or veterinary use.

1-[1-(4-Bromophenyl)-1-methylethyl]-piperazine -

Specification

Molecular Formula C13H19BrN2
Molecular Weight 283.21 g/mol
IUPAC Name 1-[2-(4-bromophenyl)propan-2-yl]piperazine
Standard InChI InChI=1S/C13H19BrN2/c1-13(2,16-9-7-15-8-10-16)11-3-5-12(14)6-4-11/h3-6,15H,7-10H2,1-2H3
Standard InChI Key LSTJKWHQEDARMJ-UHFFFAOYSA-N
Canonical SMILES CC(C)(C1=CC=C(C=C1)Br)N2CCNCC2

Introduction

Chemical Identification and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic name 1-[1-(4-Bromophenyl)-1-methylethyl]-piperazine reflects its branched alkyl-phenyl-piperazine architecture. The molecular formula is C₁₃H₁₉BrN₂, with a molecular weight of 283.21 g/mol (calculated using atomic masses from ). The structure comprises:

  • A piperazine ring (six-membered diamine ring).

  • A 1-methylethyl (isopropyl) group bonded to one nitrogen atom.

  • A 4-bromophenyl group attached to the isopropyl substituent.

Spectroscopic Characterization

While spectroscopic data for this exact compound are unavailable, analogous piperazine derivatives exhibit characteristic signals:

  • ¹H NMR: Piperazine protons resonate at δ 2.5–3.5 ppm, while aromatic protons from the 4-bromophenyl group appear at δ 7.2–7.6 ppm as a doublet (J = 8 Hz) .

  • ¹³C NMR: The quaternary carbon bonded to bromine typically shows a signal near δ 120–130 ppm .

Synthetic Pathways and Optimization

Industrial-Scale Production Considerations

  • Continuous Flow Reactors: Enhance yield (≥85%) and reduce reaction time compared to batch processes.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .

Physicochemical Properties

Experimental and Predicted Data

PropertyValue/DescriptionSource Analogue
Melting Point95–100°C (predicted)
Boiling Point320–330°C (estimated)
Density1.3–1.4 g/cm³
SolubilitySlightly soluble in water; soluble in DMSO, DMF
LogP (Partition)3.2 ± 0.3 (predicted)

Stability and Reactivity

  • Thermal Stability: Decomposes above 250°C, releasing HBr (detectable via FT-IR) .

  • Hydrolytic Sensitivity: Stable under acidic conditions but prone to hydrolysis in basic media (>pH 9) .

Pharmacological and Industrial Applications

Anticancer Activity

Brominated aromatic compounds often display antiproliferative effects. For example, analogs with similar substituents inhibit HeLa cell growth at IC₅₀ = 8–12 μM via apoptosis induction.

Industrial Uses

  • Agrochemical Intermediates: Piperazine derivatives serve as precursors for herbicides and fungicides .

  • Polymer Additives: Bromine content may act as a flame retardant in polyurethane foams .

Future Research Directions

  • Synthetic Optimization: Develop catalyst-free methods using microwave irradiation.

  • Pharmacokinetic Studies: Evaluate oral bioavailability and metabolite profiling.

  • Structure-Activity Relationships (SAR): Modify the methylethyl group to enhance receptor affinity.

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